(3-Amino-5-fluoropyridin-2-yl)methanol
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Overview
Description
(3-Amino-5-fluoropyridin-2-yl)methanol is a heterocyclic compound with the molecular formula C6H7FN2O It is a derivative of pyridine, featuring an amino group at the 3-position, a fluorine atom at the 5-position, and a hydroxymethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by reduction with palladium on carbon (Pd/C) in the presence of ammonium formate . This method yields the desired compound with high efficiency.
Industrial Production Methods
Industrial production of (3-Amino-5-fluoropyridin-2-yl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the avoidance of hazardous reagents and the implementation of green chemistry principles are crucial for sustainable industrial production.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-5-fluoropyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used for reduction reactions.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH) can facilitate substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: 3-Amino-5-fluoropyridine-2-carboxylic acid.
Reduction: 3-Amino-5-fluoropyridin-2-ylmethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Amino-5-fluoropyridin-2-yl)methanol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Amino-5-fluoropyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine substituents on the pyridine ring enhance its binding affinity and specificity towards these targets. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the compound-target complex. These interactions modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- **3-Amino-5-chloropyridin-2-yl)methanol
- **3-Amino-5-bromopyridin-2-yl)methanol
- **3-Amino-5-iodopyridin-2-yl)methanol
Uniqueness
(3-Amino-5-fluoropyridin-2-yl)methanol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its stability and reactivity compared to its halogenated analogs. The fluorine atom’s strong electron-withdrawing effect reduces the basicity of the pyridine ring, making it less reactive towards nucleophiles and more selective in its interactions with biological targets.
Properties
Molecular Formula |
C6H7FN2O |
---|---|
Molecular Weight |
142.13 g/mol |
IUPAC Name |
(3-amino-5-fluoropyridin-2-yl)methanol |
InChI |
InChI=1S/C6H7FN2O/c7-4-1-5(8)6(3-10)9-2-4/h1-2,10H,3,8H2 |
InChI Key |
KAIZUEBAJZIYRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1N)CO)F |
Origin of Product |
United States |
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